1-Amino-4-(methylsulfanyl)butan-2-ol
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Overview
Description
1-Amino-4-(methylsulfanyl)butan-2-ol is an organic compound with the molecular formula C5H13NOS. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a butane backbone.
Scientific Research Applications
1-Amino-4-(methylsulfanyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(methylsulfanyl)butan-2-ol typically involves the reaction of 4-(methylsulfanyl)butan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(methylsulfanyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 4-(Methylsulfanyl)butan-2-one, 4-(Methylsulfanyl)butanoic acid
Reduction: 1-Amino-4-(methylsulfanyl)butane
Substitution: Various substituted derivatives depending on the electrophile used
Mechanism of Action
The mechanism of action of 1-Amino-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Amino-4-(methylsulfanyl)butan-2-ol can be compared with other similar compounds such as:
1-Amino-4-(methylsulfanyl)butane: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Amino-4-(methylsulfanyl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, affecting its chemical behavior and biological activity.
4-(Methylsulfanyl)butan-2-one: Lacks the amino group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-amino-4-methylsulfanylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(7)4-6/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKZLONDSNHQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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